molecular formula C6H18ClN3Si B079415 Tris(dimethylamino)chlorosilane CAS No. 13307-05-6

Tris(dimethylamino)chlorosilane

Cat. No.: B079415
CAS No.: 13307-05-6
M. Wt: 195.76 g/mol
InChI Key: YLZCZVGQEADVNK-UHFFFAOYSA-N
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Description

Tris(dimethylamino)chlorosilane, with the chemical formula ClSi(N(CH3)2)3, is an organosilicon compound widely used in organic synthesis and industrial applications. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity with moisture and protic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)chlorosilane is typically synthesized by reacting silicon tetrachloride (SiCl4) with an excess of dimethylamine (NH(CH3)2). The reaction proceeds as follows:

SiCl4+3NH(CH3)2ClSi(N(CH3)2)3+3HCl\text{SiCl}_4 + 3 \text{NH(CH}_3\text{)}_2 \rightarrow \text{ClSi(N(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} SiCl4​+3NH(CH3​)2​→ClSi(N(CH3​)2​)3​+3HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and dimethylamine are continuously fed into the system. The reaction mixture is then distilled to purify the product .

Types of Reactions:

    Hydrolysis: this compound reacts rapidly with water to form silanols and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

Major Products:

Scientific Research Applications

Tris(dimethylamino)chlorosilane is used in various scientific research applications:

Comparison with Similar Compounds

    Chlorotrimethylsilane (ClSi(CH3)3): Similar in reactivity but with different steric and electronic properties.

    Trichlorosilane (HSiCl3): More reactive due to the presence of three chlorine atoms.

    Dimethyldichlorosilane ((CH3)2SiCl2): Used in similar applications but with different reactivity profiles.

Uniqueness: Tris(dimethylamino)chlorosilane is unique due to its three dimethylamino groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions .

Biological Activity

Tris(dimethylamino)chlorosilane (TDMAS), a silicon-based compound with the chemical formula C6_6H18_{18}ClN3_3Si, is notable for its applications in materials science and its biological activity. This article reviews the biological properties, toxicity, and potential applications of TDMAS, supported by case studies and research findings.

TDMAS is a colorless liquid that serves as a precursor for silicon oxide films through various deposition techniques. It has a molecular weight of 195.77 g/mol and is sensitive to moisture, which can affect its stability and reactivity. The compound is primarily used in the production of silicon-based materials and coatings.

Acute Toxicity

Research indicates that TDMAS exhibits moderate acute toxicity. The following toxicological data have been reported:

  • Oral Toxicity : The LD50 (lethal dose for 50% of the population) in male rats is approximately 0.71 ml/kg (95% confidence limits: 0.51-0.97 ml/kg), indicating significant toxicity upon ingestion .
  • Dermal Toxicity : The percutaneous LD50 in male rabbits is reported at 0.57 ml/kg (95% confidence limits: 0.35-0.92 ml/kg), highlighting its irritant potential on skin contact .
  • Inhalation Toxicity : The 4-hour LC50 (lethal concentration for 50% of the population) for vapor exposure in female rats is approximately 734 ppm, with severe eye irritation noted from vapor exposure .

These findings suggest that TDMAS poses risks associated with inhalation, skin contact, and ingestion, necessitating careful handling.

Irritation Potential

TDMAS is classified as a severe irritant to both skin and eyes. The vapor can cause significant irritation to respiratory pathways, making it crucial to use appropriate protective measures when handling this compound .

Biological Applications

Despite its toxicity, TDMAS has potential applications in biological fields, particularly in materials science for biomedical applications.

Case Study: Coatings for Biomedical Devices

A study demonstrated the use of TDMAS in creating silicon oxide films through plasma-enhanced atomic layer deposition (PEALD). These films exhibited high wet-etch resistance and could be tailored for biocompatibility . The films were characterized by:

  • High Density : Achieving a bulk film density of approximately 2.38 g/cm³.
  • Chemical Stability : The presence of predominant Si-O bonds with minimal Si-H or O-H bonds contributes to the chemical stability of the coatings .

These properties make TDMAS-derived films suitable for applications in biomedical devices where durability and biocompatibility are critical.

Comparative Analysis of Toxicity and Applications

Property TDMAS Alternative Compounds
Oral LD50 (ml/kg)0.71Varies by compound
Dermal LD50 (ml/kg)0.57Varies by compound
Inhalation LC50 (ppm)734Varies by compound
Film Density (g/cm³)2.38Typically lower
BiocompatibilityModerate (needs evaluation)Higher in some alternatives

Properties

IUPAC Name

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCZVGQEADVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18ClN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065410
Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Molecular Weight

195.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13307-05-6
Record name 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine
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Q & A

Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?

A: this compound (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []

Q2: Has this compound been used as a precursor in any synthetic reactions?

A: Yes, this compound acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of this compound with lithium anilide, highlighting its versatility as a reagent.

Q3: Are there any notable structural features observed in compounds derived from this compound?

A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []

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